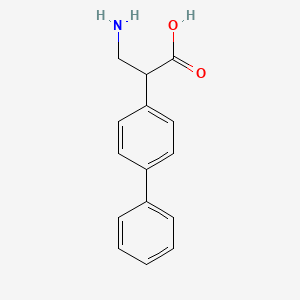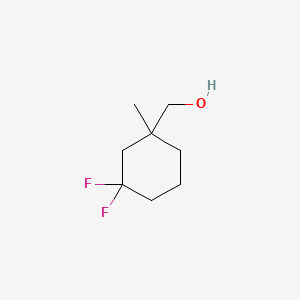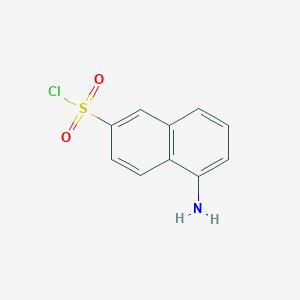
4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones
準備方法
The synthesis of 4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one typically involves the reaction of 2,5-dimethyl-3-pyrazolone with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted pyrazolones.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
4-(3-Aminopropyl)-2,5-dimethyl-2,4-dihydro-3h-pyrazol-3-one can be compared with other similar compounds, such as:
3-Aminopropyltriethoxysilane: This compound is frequently used in surface functionalization and has applications in biosensing and material science.
Spermidine: A polyamine that stabilizes nucleic acid structures and has potential therapeutic applications.
Ciraparantag: An anticoagulant reversal drug with a different mechanism of action.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
4-(3-aminopropyl)-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H15N3O/c1-6-7(4-3-5-9)8(12)11(2)10-6/h7H,3-5,9H2,1-2H3 |
InChIキー |
LLXHUZBKNUIYIN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1CCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)




![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)

